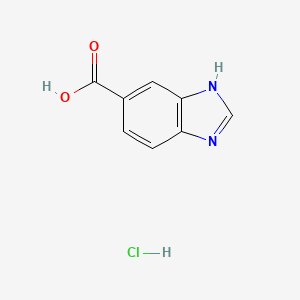

Benzodiazole-5-carboxylic acid HCl

描述

Based on the evidence, the closest structurally characterized compounds include benzotriazole-5-carboxylic acid (CAS 23814-12-2) and benzo[c][1,2,5]oxadiazole-5-carboxylic acid (synthesized via methods in ) . For this analysis, we focus on benzo[c][1,2,5]oxadiazole-5-carboxylic acid and benzotriazole-5-carboxylic acid, as these are well-documented in the literature.

属性

IUPAC Name |

3H-benzimidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMPIPCSFLSDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzodiazole-5-carboxylic acid HCl typically involves the condensation of 1,2-diaminobenzene with carboxylic acids. One common method is the Phillips–Ladenburg reaction, which uses 4 N hydrochloric acid as a catalyst . Another method involves the reaction of 1,2-diaminobenzenes with aldehydes or ketones under acidic conditions .

Industrial Production Methods: Industrial production often employs a one-pot synthesis approach, which is efficient and cost-effective. For instance, the use of HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) as a promoter in a mild, acid-free environment has been reported to yield high purity this compound .

化学反应分析

Types of Reactions: Benzodiazole-5-carboxylic acid HCl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically yield amines.

Substitution: Electrophilic substitution reactions are common, especially in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions often involve strong acids like sulfuric acid or bases like sodium hydroxide.

Major Products:

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted benzimidazoles

科学研究应用

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : Benzodiazole-5-carboxylic acid hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it valuable in organic synthesis.

-

Biology

- Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) demonstrate its potential as an antimicrobial agent:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus ATCC 25923 3.90 MRSA ATCC 43300 < 1.00 Mycobacterium tuberculosis H37Rv TBD - Anticancer Properties : Studies have shown that derivatives of benzodiazole-5-carboxylic acid exhibit potent growth-inhibitory activity against human cancer cell lines. For example, complexes formed with transition metals like Cu²⁺ and Co²⁺ have been tested for their topoisomerase II inhibitory activity, showing potential as anticancer agents .

- Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) demonstrate its potential as an antimicrobial agent:

- Medicine

-

Materials Science

- Development of New Materials : Benzodiazole derivatives are utilized in creating new materials with unique properties, including fluorescence and conductivity, enhancing their applicability in electronic devices and sensors.

Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of benzodiazole-5-carboxylic acid hydrochloride against resistant bacterial strains. The results indicated that the compound exhibited comparable MIC values to established antibiotics, suggesting its potential use in developing new antimicrobial therapies .

Anticancer Activity

In a comprehensive screening involving 21 human cancer cell lines, various derivatives of benzodiazole-5-carboxylic acid were synthesized and tested. Compounds showed growth-inhibitory effects similar to those of known chemotherapeutics like etoposide and doxorubicin, indicating their potential role in cancer treatment protocols .

作用机制

The mechanism of action of Benzodiazole-5-carboxylic acid HCl involves its interaction with various molecular targets. For instance, in its role as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective film that prevents further oxidation . In biological systems, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally analogous to benzodiazole-5-carboxylic acid derivatives. Key differences in synthesis, electronic properties, and applications are highlighted.

Structural Analogues and Their Properties

Key Observations :

- Synthesis : Benzotriazole-5-carboxylic acid is synthesized via nitrosation of diamines , whereas benzoxadiazole derivatives require cyclization with reagents like KOH and SOCl₂ .

- Electronic Effects : Benzoxadiazole derivatives exhibit stronger electron-withdrawing properties due to the oxygen-nitrogen ring system, enhancing reactivity in coupling reactions . Benzothiazoles, with sulfur, show distinct redox behavior .

Acid Stability and Functional Utility

- HCl vs. This may inform solvent choices in synthesis.

Research Findings and Data

Physicochemical Properties

Critical Analysis and Gaps

- Ambiguity in Nomenclature: The term "benzodiazole" is inconsistently applied; triazoles, oxadiazoles, and thiazoles are distinct subclasses.

- Limited Pharmacological Data: Most evidence focuses on synthesis and structural properties, with minimal biological or industrial application data.

生物活性

Benzodiazole-5-carboxylic acid hydrochloride (BnZ) is a bicyclic heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of BnZ, including detailed research findings, case studies, and data tables summarizing its effects.

Overview of Benzodiazole-5-carboxylic Acid HCl

Benzodiazole derivatives are known for their diverse biological activities. The specific compound BnZ has been investigated for its potential applications in medicine, particularly as an antimicrobial and anticancer agent. Its mechanism of action typically involves interaction with various molecular targets, which can lead to modulation of biological processes.

Antimicrobial Activity

Research has demonstrated that BnZ exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, BnZ showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Saccharomyces cerevisiae | 0.025 mg/mL |

These results indicate that BnZ is particularly effective against Gram-positive bacteria, demonstrating a high degree of potency compared to traditional antibiotics .

Anticancer Activity

The anticancer potential of BnZ has been extensively studied across various cancer cell lines. A summary of key findings is presented below:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |

| U87 (glioblastoma) | 45.2 ± 13.0 | Significant cytotoxicity |

| HCC827 (lung cancer) | 6.26 ± 0.33 | High antiproliferative activity |

| NCI-H358 (lung cancer) | 6.48 ± 0.11 | High antiproliferative activity |

In particular, BnZ derivatives have shown enhanced anticancer activity when modified with additional substituents, leading to improved efficacy against specific cancer types . For instance, compounds with hydrazone modifications exhibited strong antiproliferative properties, highlighting the importance of structural optimization in enhancing biological activity.

Case Studies

- Apoptosis Induction in MCF-7 Cells : A study demonstrated that treatment with BnZ resulted in a dose-dependent increase in apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent for breast cancer .

- Tumor Growth Suppression in Animal Models : In vivo studies involving tumor-bearing mice indicated that BnZ significantly suppressed tumor growth compared to control groups, reinforcing its potential application in cancer therapy .

- Combination Therapy : Recent investigations into combination therapies involving BnZ and other chemotherapeutics revealed synergistic effects, leading to enhanced efficacy and reduced side effects compared to monotherapy .

The biological activity of BnZ is attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways:

- Enzyme Inhibition : BnZ has been shown to inhibit Janus kinases (JAK1 and JAK3), which play a role in cell signaling pathways associated with cancer progression.

- Targeting Transporters : Certain derivatives exhibit improved inhibition of nucleoside transporters, which can enhance the uptake of chemotherapeutic agents into cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。